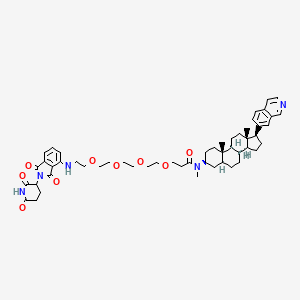
JH-XI-10-02
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JH-XI-10-02は、サイクリン依存性キナーゼ8(CDK8)の高効力かつ選択的な分解剤です。これは、セレブロンドキュメントとCDK8のリガンドを繋ぐ、プロテオリシス標的キメラ(PROTAC)です。 この化合物は、そのメッセンジャーRNAレベルに影響を与えることなく、CDK8のタンパク質分解による分解を誘導する能力で知られています .
準備方法
合成経路と反応条件
JH-XI-10-02は、ポマリドミドなどのセレブロンドキュメント結合リガンドを、ポリエチレングリコール(PEG)リンカーを介してCDK8阻害剤に結合させることで合成されます . 合成経路は、セレブロンドキュメントリガンド、CDK8阻害剤、PEGリンカーの調製、およびそれらを結合させて最終的なPROTAC分子を形成することを含む、複数のステップを含みます .
工業生産方法
This compoundの工業生産には、個々の成分(セレブロンドキュメントリガンド、CDK8阻害剤、PEGリンカー)の大規模合成、およびそれらを制御された条件下で結合させることが含まれます。 このプロセスには、最終生成物の高収率と純度を確保するために、温度、pH、溶媒組成などの反応条件を正確に制御することが必要です .
化学反応の分析
反応の種類
JH-XI-10-02は主に、タンパク質分解による分解反応を起こします。 これは、E3リガーゼCRL4セレブロンドキュメントを動員して、CDK8のユビキチン化とそれに続くタンパク質分解による分解を促進します .
一般的な試薬と条件
分解プロセスには、細胞培養条件下でマイクロモル濃度(例:1マイクロモル)のthis compoundを使用することが含まれます。 反応は通常、6〜24時間かけて行われます .
主要な生成物
反応の主要な生成物は、ユビキチン化され、その後プロテアソームによって分解される、CDK8の分解された形態です .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
がん研究: これは、CDK8のがん細胞の増殖と生存における役割を研究するために使用されます。
創薬: This compoundは、疾患に関与する他のタンパク質を標的とする新しいPROTACを開発するためのツール化合物として役立ちます.
細胞生物学: これは、タンパク質分解のメカニズムと、CDK8の細胞周期制御と転写における役割を研究するために使用されます.
科学的研究の応用
JH-XI-10-02 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK8 in cancer cell proliferation and survival.
Drug Discovery: This compound serves as a tool compound for developing new PROTACs targeting other proteins involved in diseases.
Cell Biology: It is used to study the mechanisms of protein degradation and the role of CDK8 in cell cycle regulation and transcription.
作用機序
JH-XI-10-02は、E3リガーゼCRL4セレブロンドキュメントを動員して、CDK8のユビキチン化とタンパク質分解による分解を促進することによって、その効果を発揮します。この化合物は、CDK8とセレブロンドキュメントに同時に結合し、それらを近接させることで、CDK8のユビキチン化を促進します。 これは、プロテアソームによるCDK8の分解につながり、それによって細胞内のCDK8レベルが低下します .
類似化合物との比較
類似化合物
JH-VIII-49: JH-XI-10-02と比較して、CDK8に対する効力がわずかに低下した、コルチスタチンAの簡素化されたアナログ.
CJ-2360: 強力で経口投与可能な、アナプラズマティックリンパ腫キナーゼ(ALK)阻害剤.
独自性
This compoundは、CDK8分解剤としての高い選択性と効力によって独自性を持っています。従来の阻害剤とは異なり、これは、単にその活性を阻害するのではなく、CDK8の分解を誘導します。 これは、CDK8レベルを低下させ、その生物学的機能を研究するためのより効果的なアプローチを提供します .
生物活性
JH-XI-10-02 is a novel compound classified as a CDK8 degrader within the PROTAC® (Proteolysis Targeting Chimeras) technology platform. This compound has garnered attention for its ability to selectively degrade Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in various biological processes including transcription regulation, cell cycle control, and cancer progression.
Chemical Structure and Properties
- Chemical Name : 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]amino]- N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]- N-methyl-4,7,10,13-tetraoxapentadecanamide
- CAS Number : 2209085-22-1
- Purity : ≥98%
The compound comprises a pomalidomide moiety linked to a CDK8 inhibitor via a polyethylene glycol (PEG) linker. Pomalidomide is known for its immunomodulatory effects and is used in the treatment of multiple myeloma.
This compound operates through a mechanism that promotes the proteasome-dependent degradation of CDK8. In studies conducted with Jurkat cells (a type of T-cell leukemia cell line), this compound at a concentration of 1 μM was shown to significantly reduce CDK8 levels after 24 hours without affecting CDK19 levels . This selective degradation is crucial for therapeutic applications as it minimizes off-target effects.
Case Studies and Experimental Results
- Jurkat Cell Studies :
- Impact on Leukemia Models :
-
Kinase-independent Functions :
- Research indicates that CDK8 may exert effects independent of its kinase activity, particularly in terms of cell survival and disease maintenance in leukemic contexts. This suggests that this compound's impact could extend beyond mere kinase inhibition, potentially altering transcriptional regulation pathways critical for cancer cell survival .
Data Table: Summary of Biological Activity
| Study | Cell Line | Concentration | Effect on CDK8 | Effect on CDK19 | Additional Notes |
|---|---|---|---|---|---|
| Jurkat Cells | Jurkat | 1 μM | Significant degradation | No significant change | Proteasome-dependent |
| Leukemia Model | BCR-ABL1+ Cells | Variable | Increased apoptosis | N/A | Kinase-independent effects observed |
特性
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-GFTKVEOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














